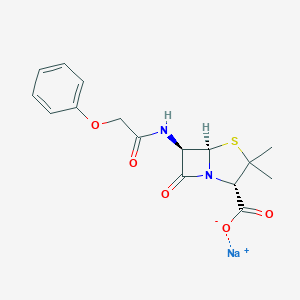

Penicillin V sodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penicillin V sodium salt is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of phenoxymethylpenicillin sodium involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification. The process includes:

- Fermentation to produce 6-APA.

- Extraction and purification of 6-APA.

- Chemical acylation with phenoxyacetic acid.

- Crystallization and purification of the final product .

Analyse Chemischer Reaktionen

Hydrolysis and Degradation Pathways

Penicillin V sodium salt undergoes hydrolysis under acidic and alkaline conditions, primarily due to the inherent strain in its β-lactam ring.

Acidic Hydrolysis

-

Conditions : pH < 2.5, elevated temperatures (e.g., 100°C) .

-

Products : Penicillamine (C₅H₁₁NO₂S), penilloaldehyde (C₁₀H₁₅NO₃), and CO₂ .

-

Mechanism : Protonation of the β-lactam carbonyl oxygen destabilizes the ring, leading to cleavage.

Alkaline Hydrolysis

-

Products : Penicilloic acid (C₁₆H₂₀N₂O₆S), a thiazolidine ring-opened derivative .

-

Stability : The sodium salt form exhibits slower hydrolysis compared to free penicillin V due to reduced solubility at high pH .

| Hydrolysis Condition | Key Products | Reaction Rate (k) | Reference |

|---|---|---|---|

| pH 1.5, 100°C | Penicillamine, CO₂ | 0.12 min⁻¹ | |

| pH 10.5, 25°C | Penicilloic acid | 0.03 min⁻¹ |

Interaction with Metal Ions

This compound forms complexes with transition metals, accelerating degradation:

-

Cu²⁺/Zn²⁺ : Catalyze β-lactam ring opening via coordination to the sulfur atom .

-

Hg²⁺ : Precipitates penicillamine as a mercury complex under acidic conditions .

Example Reaction :

Stability Under Environmental Conditions

-

Thermal Stability : Degrades at >60°C, with faster decomposition in solution than solid state .

-

Light Sensitivity : UV exposure induces photolytic cleavage of the β-lactam ring .

-

Oxidative Stress : Reacts with peroxides to form sulfoxide derivatives .

Esterification

-

Reagent : Diazomethane (CH₂N₂) converts the carboxylate to a methyl ester, reducing antibacterial activity but enhancing lipophilicity .

Hydrogenation

-

Catalytic Hydrogenation : Penicillin V sodium resists hydrogenation under standard Pt/Pd conditions, unlike earlier penicillins .

Analytical Characterization

LC/MS methods quantify degradation products and stability:

| Parameter | This compound |

|---|---|

| Retention Time | 1.3 min |

| Precursor Ion | m/z 351.1 → 192 |

| Collision Energy | 10 eV |

| LOD | 0.1 ng/mL |

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Respiratory Tract Infections

- Penicillin V sodium salt is effective against infections caused by Streptococcus pneumoniae and Streptococcus pyogenes, which are common pathogens in upper respiratory tract infections. It is particularly indicated for:

- Dental Infections

- Skin and Soft Tissue Infections

- Prophylaxis

Pharmacokinetics

The pharmacokinetic profile of this compound supports its clinical applications:

- Absorption : It is resistant to gastric acid, allowing for effective oral administration.

- Distribution : Approximately 77% of penicillin V binds to plasma proteins, with significant concentrations achieved in inflamed tissues .

- Elimination : The drug has a relatively short half-life of about 55 minutes, necessitating multiple doses throughout the day to maintain therapeutic levels .

Case Studies and Research Findings

Several studies have evaluated the effectiveness of this compound compared to other antibiotics:

- A study comparing penicillin V with amoxicillin for treating Group A Streptococcus infections found that both antibiotics had comparable cure rates, although amoxicillin showed slightly higher bacteriological eradication rates in some trials .

- Research focusing on pharmacokinetics demonstrated that penicillin V achieves significant serum concentrations even at low doses, making it suitable for outpatient treatment settings .

- A recent analytical method developed for monitoring penicillin levels highlighted the importance of precise dosing to avoid toxicity while ensuring therapeutic efficacy, particularly in vulnerable populations like neonates .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause adverse reactions such as:

- Gastrointestinal disturbances (nausea, vomiting).

- Hypersensitivity reactions ranging from mild rashes to severe anaphylaxis .

It is essential to conduct bacteriological studies before initiating therapy to confirm susceptibility and guide appropriate use, thereby reducing the risk of developing antibiotic resistance .

Wirkmechanismus

Penicillin V sodium salt exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall synthesis, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Penicillin G (Benzylpenicillin): Similar in structure but less stable in acidic conditions, making it unsuitable for oral administration.

Amoxicillin: A broader-spectrum antibiotic with better absorption and stability.

Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.

Uniqueness: Penicillin V sodium salt is unique due to its stability in acidic conditions, allowing for oral administration. This makes it particularly useful for outpatient treatments and prophylaxis against bacterial infections .

Eigenschaften

CAS-Nummer |

1098-87-9 |

|---|---|

Molekularformel |

C16H17N2O5S.Na |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |

InChI-Schlüssel |

LFBBSWBQNQXKPF-LQDWTQKMSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

Key on ui other cas no. |

1098-87-9 |

Verwandte CAS-Nummern |

87-08-1 (Parent) |

Synonyme |

Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.